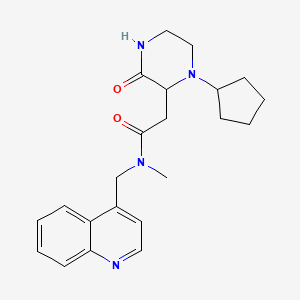![molecular formula C19H30N4O2 B5642437 1-(cyclopentylcarbonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5642437.png)
1-(cyclopentylcarbonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 1-(cyclopentylcarbonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide involves multiple steps, including nucleophilic aromatic substitution, cyclo condensation reactions, and heterocyclization involving piperidine derivatives. Techniques such as the three-component condensation and electrochemical methods have been employed for the efficient synthesis of structurally related compounds, showcasing the versatility and complexity of synthetic strategies in organic chemistry (Shestopalov et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of compounds akin to the one often utilizes techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling. Investigations into the molecular interactions, conformational analysis, and 3D-quantitative structure-activity relationship (QSAR) models provide deep insights into how these compounds interact with biological targets. For instance, conformational analysis around specific substituents has revealed distinct conformations that significantly impact the compound's interaction with receptors (J. Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure. The presence of functional groups like the piperidine moiety and the pyrazole ring plays a crucial role in the chemical behavior of these compounds, affecting their reactivity, stability, and interactions with other molecules. Research has shown that modifications to these groups can significantly alter the compound's binding affinity and selectivity towards biological receptors, demonstrating the importance of chemical reactions and properties in drug design (G. Murineddu et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are vital for understanding their behavior in different environments. These properties can influence the compound's formulation, delivery, and stability in pharmaceutical applications. Techniques like crystallography provide crucial data on the solid-state structure, which is essential for the design and development of new compounds with optimized physical properties (Ihab Shawish et al., 2021).
Chemical Properties Analysis
Analyzing the chemical properties of these compounds includes studying their reactivity, stability, and interactions with biological molecules. This analysis is crucial for understanding the compound's mechanism of action, potential therapeutic applications, and safety profile. Research into the synthesis, characterization, and biological evaluation of related compounds provides valuable insights into their chemical properties and potential as pharmaceutical agents (R. Rajkumar et al., 2014).
作用機序
将来の方向性
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of this compound could involve further exploration of its potential applications in these fields.
特性
IUPAC Name |
1-(cyclopentanecarbonyl)-N-ethyl-N-(2-pyrazol-1-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-2-21(14-15-23-11-5-10-20-23)18(24)17-8-12-22(13-9-17)19(25)16-6-3-4-7-16/h5,10-11,16-17H,2-4,6-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRNJDDRTIFBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C=CC=N1)C(=O)C2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethyl-3,3-dimethyl-6-(4-methyl-1-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5642359.png)
![(1S*,5R*)-6-(4-phenylbutanoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5642375.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5642378.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5642379.png)

![1-[(4-bromo-2-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5642388.png)
![4-[3-(3-ethylphenoxy)azetidin-1-yl]pyrimidine](/img/structure/B5642399.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5642406.png)
![1-(1-methyl-2-oxo-2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5642430.png)
![2-{[1-(2-fluorophenyl)-3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5642436.png)
![1-[(dimethylamino)sulfonyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5642439.png)
![{(3R*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5642445.png)
![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5642451.png)
![5-{[(2-chlorophenoxy)acetyl]amino}isophthalic acid](/img/structure/B5642454.png)